molecular formula C9H18O2S B149213 3-Mercaptoheptyl acetate CAS No. 548774-80-7

3-Mercaptoheptyl acetate

Cat. No.: B149213
CAS No.: 548774-80-7
M. Wt: 190.31 g/mol
InChI Key: JWESHEXXXWDVAQ-UHFFFAOYSA-N
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Description

3-Mercaptoheptyl acetate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a fruity and sulfurous taste.

Properties

CAS No.

548774-80-7

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

3-sulfanylheptyl acetate

InChI

InChI=1S/C9H18O2S/c1-3-4-5-9(12)6-7-11-8(2)10/h9,12H,3-7H2,1-2H3

InChI Key

JWESHEXXXWDVAQ-UHFFFAOYSA-N

SMILES

CCCCC(CCOC(=O)C)S

Canonical SMILES

CCCCC(CCOC(=O)C)S

density

0.980-0.984

Key on ui other cas no.

548774-80-7

physical_description

Colourless liquid;  Sulfury, fruity aroma

Purity

95% min.

solubility

Soluble in water and in fats
Soluble (in ethanol)

Synonyms

3-Mercapto-1-heptyl acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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